molecular formula C8H7NO6S B1424233 5-(Methylsulfonyl)-2-nitrobenzoic acid CAS No. 898547-72-3

5-(Methylsulfonyl)-2-nitrobenzoic acid

Cat. No.: B1424233
CAS No.: 898547-72-3
M. Wt: 245.21 g/mol
InChI Key: FXWQIUPBICXSAU-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-nitrobenzoic acid: is an organic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to a benzoic acid core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-nitrobenzoic acid typically involves the nitration of 5-(Methylsulfonyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-nitrobenzoic acid: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The methylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

  • Reduction

      Reagents: Iron powder (Fe), hydrochloric acid (HCl) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon)

      Conditions: Room temperature to moderate heating

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Elevated temperatures, polar aprotic solvents

  • Esterification

      Reagents: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid)

      Conditions: Reflux

Major Products Formed

    Reduction: 5-(Methylsulfonyl)-2-aminobenzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used

    Esterification: Methyl or ethyl esters of this compound

Scientific Research Applications

5-(Methylsulfonyl)-2-nitrobenzoic acid: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for functional materials.

Comparison with Similar Compounds

5-(Methylsulfonyl)-2-nitrobenzoic acid: can be compared with other nitrobenzoic acids and sulfonylbenzoic acids:

    5-Nitrobenzoic acid: Lacks the methylsulfonyl group, resulting in different solubility and reactivity profiles.

    2-Nitrobenzoic acid:

    5-(Methylsulfonyl)benzoic acid: Lacks the nitro group, leading to different reactivity and biological activity.

The presence of both the nitro and methylsulfonyl groups in This compound makes it unique, offering a combination of properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

5-methylsulfonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQIUPBICXSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697402
Record name 5-(Methanesulfonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898547-72-3
Record name 5-(Methanesulfonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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